6-methoxy-2-methyl-1H-indole-3-carboxylic acid
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Overview
Description
6-Methoxy-2-methyl-1H-indole-3-carboxylic acid is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by a methoxy group at the 6th position, a methyl group at the 2nd position, and a carboxylic acid group at the 3rd position of the indole ring. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-2-methyl-1H-indole-3-carboxylic acid typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring. For instance, the reaction of 6-methoxy-2-methylindole with carbon dioxide in the presence of a base can yield this compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Fischer indole synthesis with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-2-methyl-1H-indole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3rd position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are commonly employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
6-Methoxy-2-methyl-1H-indole-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential role in biological processes and as a probe for biochemical pathways.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.
Industry: Utilized in the production of dyes and other industrial chemicals
Mechanism of Action
The mechanism of action of 6-methoxy-2-methyl-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
- 6-Methoxyindole-2-carboxylic acid
- 6-Methoxy-1H-indole-3-carboxylic acid methyl ester
- 5-Methoxy-3-(3-phenylacryloyl)-1H-indole-2-carboxylic acid
Uniqueness
6-Methoxy-2-methyl-1H-indole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy and methyl groups at specific positions on the indole ring can influence its reactivity and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
1260382-52-2 |
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Molecular Formula |
C11H11NO3 |
Molecular Weight |
205.21 g/mol |
IUPAC Name |
6-methoxy-2-methyl-1H-indole-3-carboxylic acid |
InChI |
InChI=1S/C11H11NO3/c1-6-10(11(13)14)8-4-3-7(15-2)5-9(8)12-6/h3-5,12H,1-2H3,(H,13,14) |
InChI Key |
KSBLPMVUPUYCTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1)C=C(C=C2)OC)C(=O)O |
Origin of Product |
United States |
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